

Structure-Activity Relationship (SAR) of 2-Phenylazepane Analogs

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)azepane

CAS No.: 168890-45-7

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A Comparative Guide to Ring-Expanded CNS Scaffolds Executive Summary: The "Homologation Effect" in CNS Ligands

The 2-phenylazepane scaffold represents a critical, yet often under-explored, structural expansion of the privileged 2-phenylpiperidine pharmacophore (the core of methylphenidate/Ritalin). In medicinal chemistry, "ring expansion" (homologation) from a 6-membered piperidine to a 7-membered azepane introduces significant conformational entropy.

This guide analyzes how this structural shift alters biological activity, specifically driving a transition from tight-binding Monoamine Transporter (MAT) inhibition toward NMDA receptor antagonism and Sigma receptor modulation. By comparing 2-phenylazepane analogs with their 5- and 6-membered counterparts, we establish a predictive SAR model for designing novel CNS agents.

Structural Landscape & Comparative Analysis

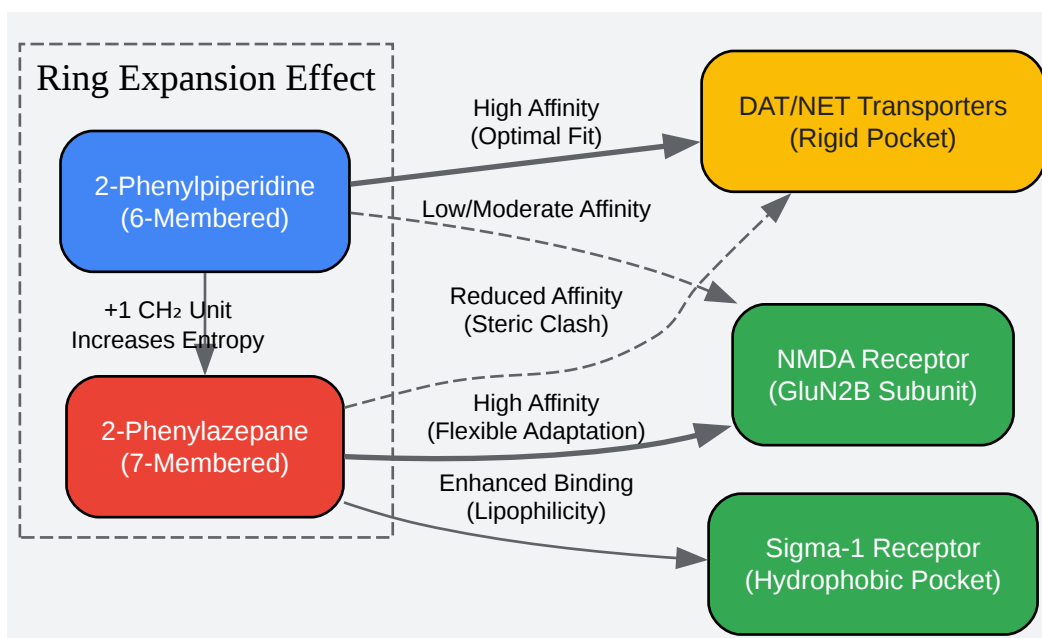
To understand the utility of 2-phenylazepane, it must be benchmarked against its lower homologs. The addition of a methylene unit ($-\text{CH}_2-$) to the ring drastically alters the vector presentation of the phenyl group relative to the basic nitrogen.

Table 1: Comparative Profile of Phenyl-N-Heterocycles

Feature	2-Phenylpyrrolidine (5-Ring)	2-Phenylpiperidine (6-Ring)	2-Phenylazepane (7-Ring)
Conformation	Rigid Envelope	Chair (Defined Equatorial/Axial)	Twist-Chair (High Flexibility)
Primary Target	nAChR / DAT	DAT / NET (e.g., Methylphenidate)	NMDA / Sigma / Opioid
Binding Mode	Compact, high steric demand	Optimal fit for DAT S1 pocket	"Induced fit" for larger pockets
Lipophilicity (LogP)	Low	Moderate	High (Increased metabolic liability)
Key Kinetic Trait	Fast On/Off	Moderate Residence Time	Slow Dissociation (k_{off})

Visualizing the SAR Logic

The following diagram illustrates the "Homologation Shift"—how expanding the ring alters the pharmacophore's trajectory.



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Figure 1: The "Homologation Shift" illustrating the change in target selectivity from Transporters (DAT) to Receptors (NMDA/Sigma) upon ring expansion.

Detailed Structure-Activity Relationship (SAR)

The Azepane Ring (Core Scaffold)

The 7-membered ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the phenyl group to adopt an "induced fit" orientation that rigid piperidines cannot access.

- SAR Insight: This flexibility is detrimental for targets requiring a rigid "lock-and-key" fit (like the Dopamine Transporter core) but advantageous for targets with allosteric plasticity, such as the GluN2B subunit of the NMDA receptor.

Nitrogen Substitution (N-R)

Modifying the basic nitrogen is the primary lever for tuning selectivity.

- H (Secondary Amine): Maintains broad activity but low blood-brain barrier (BBB) permeability.

- Methyl (Tertiary Amine): Increases DAT affinity (reminiscent of methylphenidate) but often reduces NMDA selectivity.
- Phenethyl / Benzyl: The "ifenprodil Effect." Adding a hydrophobic linker-aryl group to the nitrogen dramatically increases affinity for GluN2B-containing NMDA receptors. The 2-phenylazepane core acts as a spacer, positioning the N-substituent into the hydrophobic allosteric pocket.

Phenyl Ring Substitution

- Ortho-substitution (2-Cl, 2-Me): Induces twisting of the phenyl ring relative to the azepane. This torsional strain can lock the conformation, mimicking the rigidity of a piperidine and potentially restoring DAT activity.
- Meta/Para-OH: Critical for opioid-like activity. Analogous to the "phenol rule" in opioids (e.g., morphine), a 3-hydroxyphenyl group on the azepane ring shifts activity toward μ -opioid agonism.

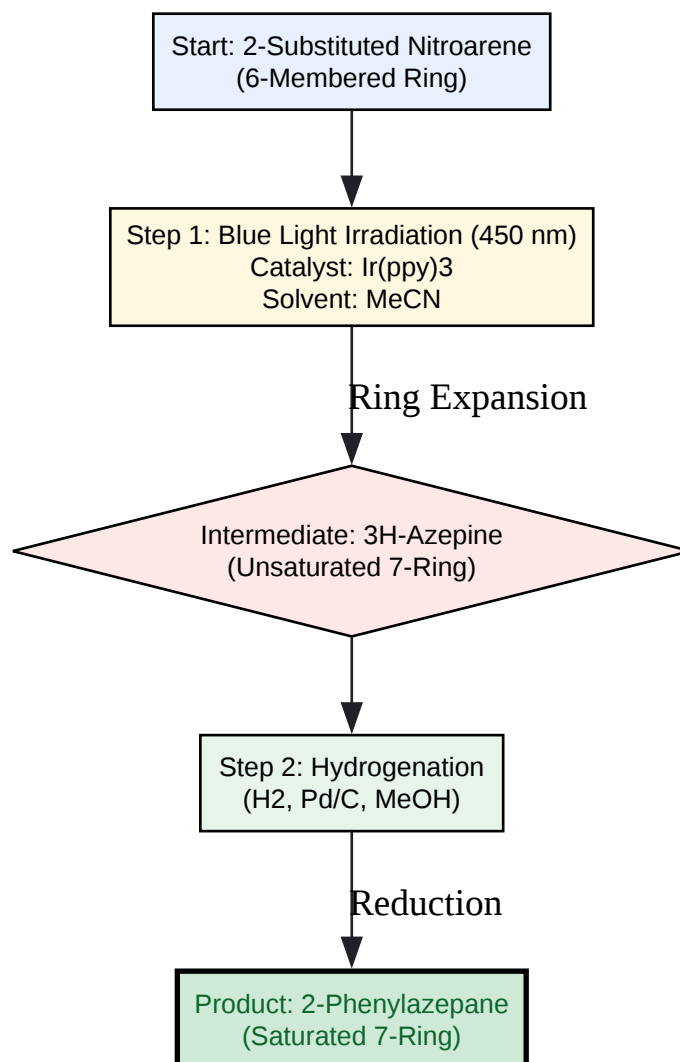
Experimental Protocols

Synthesis: Photochemical Dearomative Ring Expansion

Why this method? Traditional synthesis of azepanes (e.g., Schmidt reaction) is low-yielding and regiochemically poor. The modern "Blue Light" protocol allows direct conversion of abundant phenylpiperidines or nitroarenes into 2-phenylazepanes with high precision.

Methodology:

- Precursor: Start with a 2-substituted nitroarene or a specific N-acyl piperidine derivative.
- Photocatalysis: Dissolve substrate in MeCN with a photocatalyst (e.g., Ir(ppy)₃). Irradiate with 450 nm (Blue LED) light.
- Mechanism: The photo-excited state triggers a nitrogen insertion (or nitrene formation) that expands the 6-membered ring to a 7-membered intermediate.
- Reduction: Hydrogenation (H₂, Pd/C) yields the saturated 2-phenylazepane.



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Figure 2: Photochemical Dearomative Ring Expansion workflow for synthesizing 2-phenylazepanes.

Validation: NMDA Receptor Binding Assay ([³H]MK-801 Displacement)

Why this assay? It specifically measures the ability of the ligand to compete for the open channel or allosteric sites of the NMDA receptor, a key target for this scaffold.

Protocol:

- Membrane Prep: Prepare synaptic membranes from rat forebrain (rich in NMDA receptors).

- Incubation: Incubate membranes (200 µg protein) with [³H]MK-801 (2 nM) and varying concentrations of the 2-phenylazepane analog (1 nM – 100 µM).
 - Buffer: 5 mM Tris-HCl (pH 7.4) + 10 µM Glycine + 10 µM Glutamate (to open the channel).
- Equilibrium: Incubate for 2 hours at 25°C.
- Filtration: Terminate via rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and K_i using the Cheng-Prusoff equation.

Success Criteria:

- High Potency: K_i < 100 nM suggests strong antagonism.[1]
- Hill Slope: A slope ≠ 1.0 may indicate allosteric binding (typical for GluN2B-selective azepanes).

References

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- 1. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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